L-Norvaline benzyl ester P-toluenesulfonate
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Overview
Description
Preparation Methods
The synthesis of L-Norvaline benzyl ester P-toluenesulfonate typically involves the esterification of L-Norvaline with benzyl alcohol, followed by the reaction with p-toluenesulfonyl chloride . The reaction conditions usually require a catalyst such as p-toluenesulfonic acid or p-toluenesulfonyl chloride to facilitate the formation of the ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
L-Norvaline benzyl ester P-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
L-Norvaline benzyl ester P-toluenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the study of enzyme mechanisms and protein synthesis.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of L-Norvaline benzyl ester P-toluenesulfonate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and the synthesis of proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
L-Norvaline benzyl ester P-toluenesulfonate can be compared with other similar compounds such as:
- DL-Valine benzyl ester P-toluenesulfonate
- D-Valine benzyl ester P-toluenesulfonate
- L-Isoleucine benzyl ester P-toluenesulfonate
- L-Phenylalanine benzyl ester P-toluenesulfonate
- D-Tyrosine benzyl ester P-toluenesulfonate
These compounds share similar structural features and are used in similar applications. this compound is unique in its specific interactions and reactivity, making it valuable for certain specialized applications .
Properties
IUPAC Name |
benzyl 2-aminopentanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,11H,2,6,9,13H2,1H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFDJJVOIOXJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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